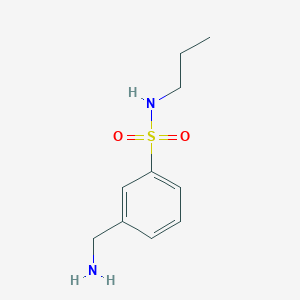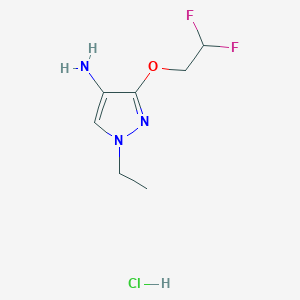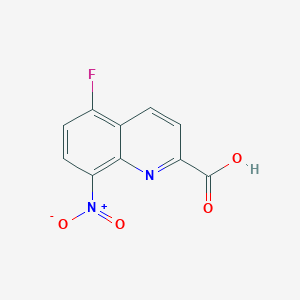
3-(Aminomethyl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminometil)-N-propilbencenosulfonamida es un compuesto orgánico que pertenece a la clase de las sulfonamidas. Las sulfonamidas son conocidas por sus diversas aplicaciones en química medicinal, particularmente como antibióticos. Este compuesto presenta un anillo de benceno sustituido con un grupo aminometil y un grupo propil unido a una porción de sulfonamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(Aminometil)-N-propilbencenosulfonamida típicamente involucra reacciones orgánicas de varios pasosLas condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, temperaturas controladas y solventes específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
En entornos industriales, la producción de 3-(Aminometil)-N-propilbencenosulfonamida puede implicar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la rentabilidad. El uso de catalizadores y sistemas automatizados puede mejorar aún más la tasa de producción y la consistencia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(Aminometil)-N-propilbencenosulfonamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede convertir el compuesto en diferentes derivados con propiedades alteradas.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
3-(Aminometil)-N-propilbencenosulfonamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como una herramienta para investigar vías e interacciones biológicas.
Industria: Se utiliza en la producción de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción de 3-(Aminometil)-N-propilbencenosulfonamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y respuestas celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 3-(Aminometil)-N-propilbencenosulfonamida incluyen otras sulfonamidas con diferentes sustituyentes en el anillo de benceno, como:
- 3-(Aminometil)-N-etilbencenosulfonamida
- 3-(Aminometil)-N-butilbencenosulfonamida
- 3-(Aminometil)-N-isopropilbencenosulfonamida
Unicidad
Lo que distingue a 3-(Aminometil)-N-propilbencenosulfonamida es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
953904-11-5 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
3-(aminomethyl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-2-6-12-15(13,14)10-5-3-4-9(7-10)8-11/h3-5,7,12H,2,6,8,11H2,1H3 |
Clave InChI |
YPSKMISCIRGRKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNS(=O)(=O)C1=CC=CC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11877013.png)
![7-Bromo-3,4-dihydropyrazino[2,3-B]pyrazin-2(1H)-one](/img/structure/B11877020.png)
![6-Hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877021.png)
![2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11877028.png)
![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)

![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![2-(6-Methoxypyridazin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11877058.png)



